molecular formula C41H42F3N13O9S B607423 FC-11 (FAK degrader) CAS No. 2271035-37-9

FC-11 (FAK degrader)

Cat. No.: B607423
CAS No.: 2271035-37-9
M. Wt: 949.9242
InChI Key: RZKZQCHSKWKOAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FC-11 involves the conjugation of the focal adhesion kinase inhibitor PF 562217 with the cereblon-binding ligand Pomalidomide through a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves standard organic synthesis techniques, including amide bond formation and linker attachment .

Industrial Production Methods: Industrial production methods for FC-11 are not widely documented. Typically, the production of such compounds involves large-scale organic synthesis, purification through chromatography, and rigorous quality control to ensure high purity and consistency .

Scientific Research Applications

FC-11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool for studying protein degradation mechanisms. In biology, it is used to investigate the role of focal adhesion kinase in cellular processes. In medicine, FC-11 is explored for its potential therapeutic applications in cancer treatment, particularly in targeting focal adhesion kinase-dependent pathways .

Mechanism of Action

FC-11 exerts its effects by binding to focal adhesion kinase and cereblon, forming a ternary complex that facilitates the ubiquitination of focal adhesion kinase. This leads to the proteasome-mediated degradation of focal adhesion kinase, effectively reducing its levels in cells. The molecular targets involved include focal adhesion kinase and cereblon, with the pathway involving ubiquitination and proteasomal degradation .

Comparison with Similar Compounds

FC-11 is unique compared to other similar compounds due to its high potency and specificity in degrading focal adhesion kinase. Similar compounds include other focal adhesion kinase inhibitors and PROTACs targeting different kinases. For example, PROTAC-3 and BI-3663 are also focal adhesion kinase degraders but differ in their linker structures and targeting ligands .

Properties

CAS No.

2271035-37-9

Molecular Formula

C41H42F3N13O9S

Molecular Weight

949.9242

IUPAC Name

1-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-N-(4-((4-(((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazole-4-carboxamide

InChI

InChI=1S/C41H42F3N13O9S/c1-55(67(2,63)64)35-24(5-4-14-46-35)21-47-34-28(41(42,43)44)22-48-40(52-34)50-26-10-8-25(9-11-26)49-36(59)30-23-56(54-53-30)16-18-66-20-19-65-17-15-45-29-7-3-6-27-33(29)39(62)57(38(27)61)31-12-13-32(58)51-37(31)60/h3-11,14,22-23,31,45H,12-13,15-21H2,1-2H3,(H,49,59)(H,51,58,60)(H2,47,48,50,52)

InChI Key

RZKZQCHSKWKOAJ-UHFFFAOYSA-N

SMILES

O=C(C1=CN(CCOCCOCCNC2=CC=CC(C(N3C(CC4)C(NC4=O)=O)=O)=C2C3=O)N=N1)NC5=CC=C(NC6=NC=C(C(F)(F)F)C(NCC7=CC=CN=C7N(C)S(=O)(C)=O)=N6)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FC-11;  FC 11;  FC11;  FC-11 (FAK degrader); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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